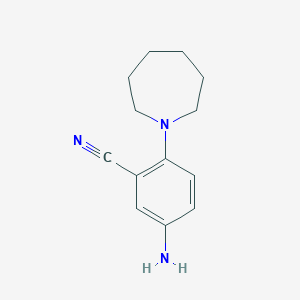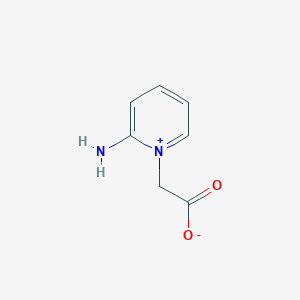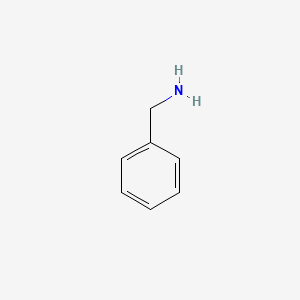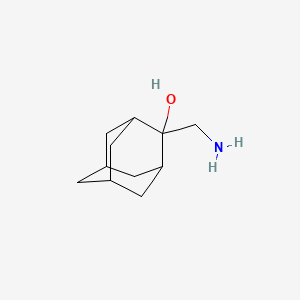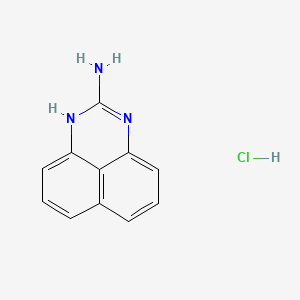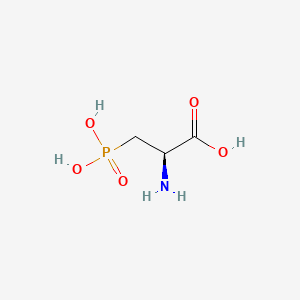
2-Methylcyclopropanecarboxamide
Overview
Description
2-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropanecarboxamide consists of a cyclopropane ring with a methyl group and a carboxamide group attached . The InChI code for this compound is 1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) .Physical And Chemical Properties Analysis
2-Methylcyclopropanecarboxamide is a powder at room temperature with a melting point of 99-100°C .Scientific Research Applications
1. Enzyme Inhibition and Potential Therapeutic Applications
2-Methylcyclopropanecarboxamide derivatives have shown significant potential in inhibiting key enzymes. A study by Boztaş et al. (2019) demonstrated that bromophenol derivatives with a cyclopropyl moiety, which includes compounds related to 2-methylcyclopropanecarboxamide, effectively inhibit cytosolic carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targeted in the treatment of diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
2. Polymerization and Material Science
In the field of material science, 2-methylcyclopropanecarboxamide derivatives have been used in polymerization processes. Moszner et al. (2003) synthesized a methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from a cyclopropanation process, which included steps involving 2-methylcyclopropanecarboxamide. The polymerization of this compound resulted in materials with specific properties like a high glass transition temperature, indicating potential applications in advanced material synthesis (Moszner et al., 2003).
3. Radiolabeling and Neuroprotective Drug Development
In neuropharmacology, derivatives of 2-methylcyclopropanecarboxamide have been explored for their potential as neuroprotective drugs. Yu et al. (2003) studied the radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to 2-methylcyclopropanecarboxamide. This research is crucial for understanding the drug's distribution in the brain, which is fundamental for developing neuroprotective medications (Yu et al., 2003).
4. Agricultural Applications
In agriculture, similar cyclopropane derivatives have been used to influence the ripening of fruits and vegetables. Watkins (2006) discussed the use of 1-methylcyclopropene, a compound structurally related to 2-methylcyclopropanecarboxamide, on fruits and vegetables. This compound inhibits ethylene perception, which is crucial in delaying ripening and extending shelf life (Watkins, 2006).
Safety and Hazards
properties
IUPAC Name |
2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUPRFXIMWVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306706 | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropanecarboxamide | |
CAS RN |
6142-58-1 | |
| Record name | NSC179405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



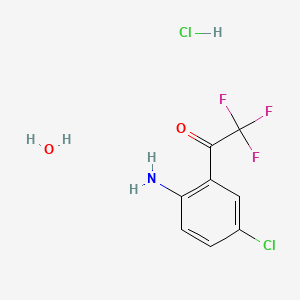
![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)


